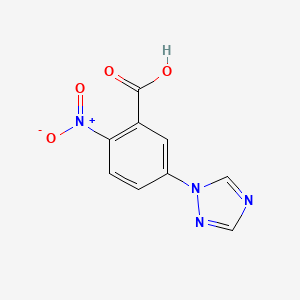
2-Nitro-5-(1H-1,2,4-triazol-1-YL)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Nitro-5-(1H-1,2,4-triazol-1-YL)benzoic acid is a compound that belongs to the class of nitrobenzoic acids It features a nitro group (-NO2) and a triazole ring attached to a benzoic acid core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-5-(1H-1,2,4-triazol-1-YL)benzoic acid typically involves the nitration of 5-(1H-1,2,4-triazol-1-yl)benzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is exothermic and requires careful temperature management to avoid decomposition of the product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration reactors with precise temperature and concentration controls. The use of continuous flow reactors could enhance the efficiency and safety of the process by providing better control over reaction parameters and reducing the risk of hazardous by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-Nitro-5-(1H-1,2,4-triazol-1-YL)benzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the hydrogen atoms on the ring.
Oxidation: The benzoic acid moiety can be oxidized to form carboxylic acid derivatives under strong oxidizing conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Reduction: 2-Amino-5-(1H-1,2,4-triazol-1-YL)benzoic acid.
Substitution: Various substituted triazole derivatives.
Oxidation: Carboxylic acid derivatives of the benzoic acid moiety.
Wissenschaftliche Forschungsanwendungen
2-Nitro-5-(1H-1,2,4-triazol-1-YL)benzoic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for the development of advanced materials, such as energetic materials or polymers with specific properties.
Biological Studies: It can be used as a probe or ligand in biochemical assays to study enzyme activity or protein-ligand interactions.
Industrial Applications: Potential use in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Nitro-5-(1H-1,2,4-triazol-1-YL)benzoic acid depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors through binding interactions facilitated by the nitro and triazole groups. The nitro group can participate in redox reactions, while the triazole ring can form hydrogen bonds and π-π interactions with target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Nitro-1-(2H-tetrazol-5-yl)-1H-1,2,4-triazol-5-amine: Known for its thermal stability and low sensitivity, used in energetic materials.
4-(1H-1,2,4-triazol-1-yl)benzoic acid: Evaluated for its anticancer properties.
5-Nitro-1,2,4-triazole-3-one: A high explosive with low sensitivity and thermal stability.
Uniqueness
2-Nitro-5-(1H-1,2,4-triazol-1-YL)benzoic acid is unique due to the combination of a nitro group and a triazole ring on a benzoic acid core. This structure provides a balance of reactivity and stability, making it versatile for various applications in chemistry and materials science.
Eigenschaften
Molekularformel |
C9H6N4O4 |
|---|---|
Molekulargewicht |
234.17 g/mol |
IUPAC-Name |
2-nitro-5-(1,2,4-triazol-1-yl)benzoic acid |
InChI |
InChI=1S/C9H6N4O4/c14-9(15)7-3-6(12-5-10-4-11-12)1-2-8(7)13(16)17/h1-5H,(H,14,15) |
InChI-Schlüssel |
NASZOURIRKKTJO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1N2C=NC=N2)C(=O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



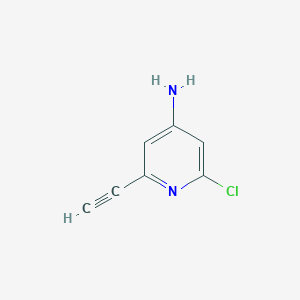



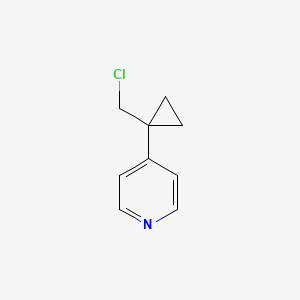


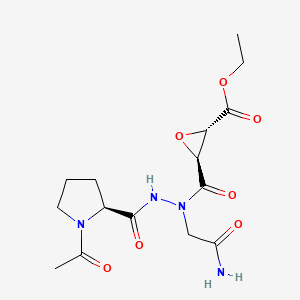
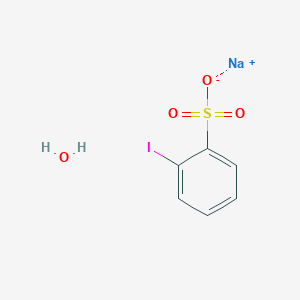
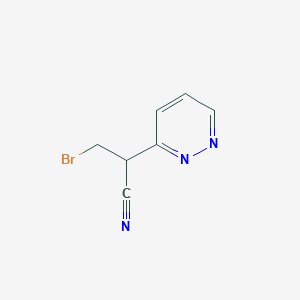
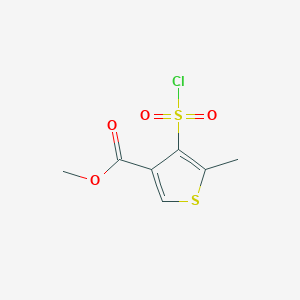
![2-(6-fluoro-1H-benzo[d]imidazol-1-yl)-9-(tetrahydro-2H-pyran-4-yl)-7H-purin-8(9H)-one](/img/structure/B12970571.png)

